2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide
Description
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide is a pyridazinone derivative characterized by a 4-chlorophenyl group, a pyridazinone core, and a 3,4-dimethoxybenzyl-substituted acetamide moiety. Its molecular formula is inferred as C₂₁H₂₀ClN₃O₄ (molecular weight ~437.86 g/mol) based on structural analogs . The compound’s design integrates aromatic and heterocyclic motifs, which are critical in medicinal chemistry for modulating biological targets, particularly in oncology and neurology .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-28-18-9-3-14(11-19(18)29-2)12-23-20(26)13-25-21(27)10-8-17(24-25)15-4-6-16(22)7-5-15/h3-11H,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHHIRMVZXAFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step might involve the use of chlorinated aromatic compounds through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Acetamide Moiety: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Addition of the Dimethoxybenzyl Group: This step might involve nucleophilic substitution reactions using dimethoxybenzyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Features and Modifications
The compound’s uniqueness lies in its 3,4-dimethoxybenzyl substituent and para-chlorophenyl group. These features distinguish it from structurally related pyridazinones, as summarized below:
Impact of Substituents on Bioactivity
- Chlorophenyl Group: The para-chlorine enhances electron-withdrawing effects, stabilizing the pyridazinone core and improving receptor binding .
- Comparison with Halogen Variants : Bromine (e.g., N-(4-bromophenyl) analogs) increases molecular weight and may alter pharmacokinetics, while fluorine substitutions (e.g., N-(4-fluorophenyl)) improve metabolic stability .
Research Findings and Pharmacological Profiles
Anticancer Potential
Pyridazinone derivatives with chlorophenyl and heteroaromatic substituents exhibit cytotoxicity against cancer cell lines. For example, indole-containing analogs (e.g., 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methylindol-4-yl)acetamide) show IC₅₀ values <10 μM in breast cancer models due to topoisomerase inhibition . The target compound’s dimethoxybenzyl group may similarly enhance DNA interaction but requires empirical validation.
Anti-inflammatory and Neuroprotective Effects
Compounds with methoxy and chlorophenyl groups (e.g., N-(3-chloro-4-methoxyphenyl) analogs) inhibit COX-2 and TNF-α, reducing inflammation in preclinical models . The 3,4-dimethoxybenzyl moiety in the target compound could synergize with the pyridazinone core to modulate neuroinflammatory pathways .
Pharmacokinetic Considerations
- Solubility: Methoxy groups improve aqueous solubility compared to non-polar substituents (e.g., naphthyl or ethylphenyl) .
- Metabolic Stability : Fluorine or chlorine at the para position reduces oxidative metabolism, extending half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
